
Isogarneagenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isogarneagenin is a natural compound that is found in several plants, including the Chinese herb Rhizoma Anemarrhenae. This compound has been the subject of several scientific studies due to its potential therapeutic properties. In
Mechanism of Action
The mechanism of action of isogarneagenin is not fully understood, but it is believed to work by modulating several cellular pathways. It has been shown to inhibit the production of inflammatory cytokines and enzymes, which can reduce inflammation. Isogarneagenin has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of tumors.
Biochemical and Physiological Effects
Isogarneagenin has several biochemical and physiological effects. It has been shown to reduce inflammation, which can help alleviate symptoms of inflammatory diseases such as arthritis. Isogarneagenin has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of tumors. Additionally, isogarneagenin has been shown to improve glucose metabolism, which can help regulate blood sugar levels in diabetic patients.
Advantages and Limitations for Lab Experiments
Isogarneagenin has several advantages for lab experiments. It is a natural compound that can be easily extracted from plants or synthesized chemically. Isogarneagenin is also relatively stable, which makes it easy to store and transport. However, there are also limitations to using isogarneagenin in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways. Additionally, the cost of synthesizing isogarneagenin can be prohibitive for some research labs.
Future Directions
There are several future directions for research on isogarneagenin. One area of research is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases such as arthritis. Another area of research is to investigate its potential as an anti-cancer agent and its ability to induce apoptosis in cancer cells. Additionally, research on the neuroprotective and anti-aging properties of isogarneagenin is also an area of interest. Further research is needed to fully understand the mechanism of action of isogarneagenin and its potential therapeutic applications.
Conclusion
In conclusion, isogarneagenin is a natural compound that has several potential therapeutic properties. It has been the subject of several scientific studies due to its anti-inflammatory, anti-cancer, and anti-diabetic properties. Isogarneagenin has several advantages for lab experiments, but there are also limitations to using it in research. Further research is needed to fully understand the mechanism of action of isogarneagenin and its potential therapeutic applications.
Synthesis Methods
Isogarneagenin can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction method involves using solvents to extract the compound from plants, while the chemical synthesis method involves using chemical reactions to create the compound from simpler molecules.
Scientific Research Applications
Isogarneagenin has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Isogarneagenin has also been studied for its potential use as an antioxidant, neuroprotective agent, and anti-aging agent.
properties
CAS RN |
17634-26-3 |
|---|---|
Molecular Formula |
C27H44O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H44O5/c1-15-24-22(32-27(15)9-6-16(13-28)14-31-27)12-21-19-5-4-17-10-18(29)11-23(30)26(17,3)20(19)7-8-25(21,24)2/h15-24,28-30H,4-14H2,1-3H3/t15-,16-,17+,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI Key |
SMWGITAKOUTXKQ-NMLFMCQHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CC[C@H](CO6)CO |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)CO |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



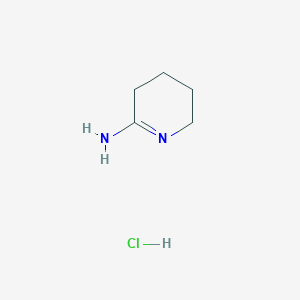
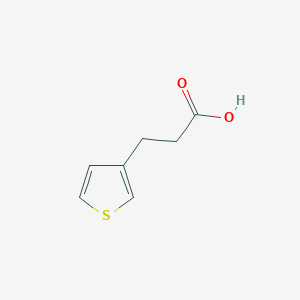
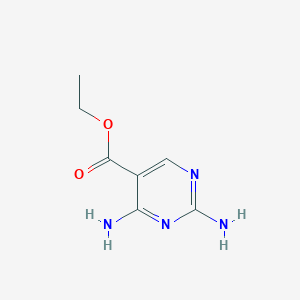
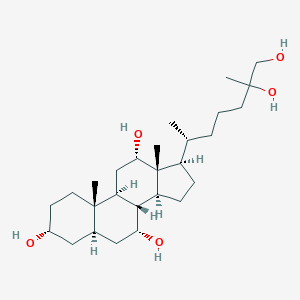
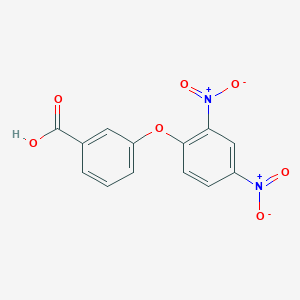


![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
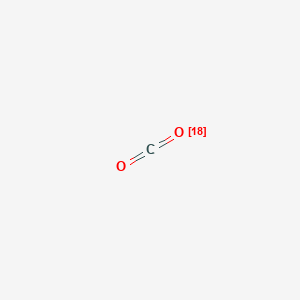




![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)